Sotorasib: A Deep Dive into the Molecular Architecture of a KRAS G12C Inhibitor
Sotorasib: A Deep Dive into the Molecular Architecture of a KRAS G12C Inhibitor
For Immediate Release
This technical guide provides an in-depth analysis of the molecular structure and mechanism of action of Sotorasib (formerly AMG 510), a first-in-class, orally bioavailable covalent inhibitor of the KRAS G12C mutant protein. Developed for researchers, scientists, and drug development professionals, this document outlines the core chemical properties, signaling pathway interactions, and key experimental data that define this targeted cancer therapeutic.
Core Molecular and Chemical Properties
Sotorasib is a structurally complex small molecule designed for high-affinity and selective targeting of the cysteine-12 residue unique to the KRAS G12C mutant. Its core is a pyrido[2,3-d]pyrimidin-2(1H)-one scaffold, extensively functionalized to optimize binding and pharmacokinetic properties.[1][2]
| Property | Value | Source |
| Molecular Formula | C₃₀H₃₀F₂N₆O₃ | [1][2] |
| Molecular Weight | 560.6 g/mol | [1][2] |
| IUPAC Name | 6-fluoro-7-(2-fluoro-6-hydroxyphenyl)-1-(4-methyl-2-propan-2-yl-3-pyridinyl)-4-[(2S)-2-methyl-4-prop-2-enoylpiperazin-1-yl]pyrido[2,3-d]pyrimidin-2-one | [1] |
| CAS Number | 2296729-00-3 | [3][4][5] |
| SMILES | C[C@H]1CN(CCN1C(=O)C=C)C2=NC(=O)N(C3=C2C=C(F)C(=N3)C4=C(C=CC=C4F)O)C5=C(C=CN=C5C(C)C)C | [4] |
| InChI | InChI=1S/C30H30F2N6O3/c1-6-23(40)36-12-13-37(18(5)15-36)28-19-14-21(32)26(24-20(31)8-7-9-22(24)39)34-29(19)38(30(41)35-28)27-17(4)10-11-33-25(27)16(2)3/h6-11,14,16,18,39H,1,12-13,15H2,2-5H3/t18-/m0/s1 | [6] |
| InChIKey | NXQKSXLFSAEQCZ-SFHVURJKSA-N | [6][7] |
Mechanism of Action: Covalent Inhibition of the KRAS G12C "Oncogene"
The Kirsten rat sarcoma viral oncogene homolog (KRAS) protein is a small GTPase that functions as a molecular switch in intracellular signaling.[1] It cycles between an active, guanosine triphosphate (GTP)-bound state and an inactive, guanosine diphosphate (GDP)-bound state. The G12C mutation, a single-point substitution of glycine for cysteine at codon 12, impairs the intrinsic GTPase activity of KRAS, leading to its constitutive activation.[1] This perpetually "on" state drives uncontrolled cell proliferation and survival through downstream effector pathways.[1]
Sotorasib is specifically designed to target the mutant cysteine residue in KRAS G12C.[1] It forms an irreversible covalent bond with the thiol group of cysteine-12, effectively locking the KRAS G12C protein in its inactive GDP-bound conformation.[1][3][8] This prevents the exchange of GDP for GTP, thereby abrogating the downstream signaling cascades responsible for oncogenesis.[3]
Inhibition of Downstream Signaling Pathways
By locking KRAS G12C in an inactive state, Sotorasib potently inhibits two major downstream signaling pathways crucial for cancer cell growth and survival:
-
The MAPK/ERK Pathway: The mitogen-activated protein kinase (MAPK) pathway, also known as the RAS-RAF-MEK-ERK pathway, is a primary driver of cell proliferation. Sotorasib's inhibition of KRAS G12C leads to a significant reduction in the phosphorylation of ERK (extracellular signal-regulated kinase), a key downstream effector.[3]
-
The PI3K/AKT Pathway: The phosphoinositide 3-kinase (PI3K)/AKT pathway is critical for cell survival and apoptosis resistance. Sotorasib has been shown to suppress the activation of this pathway, contributing to its anti-tumor effects.[8][9]
The following diagram illustrates the mechanism of action of Sotorasib in the context of the KRAS G12C signaling pathway.
References
- 1. Sotorasib, a KRASG12C inhibitor for non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. findkrasg12c.com [findkrasg12c.com]
- 3. What is the mechanism of action of Sotorasib? [synapse.patsnap.com]
- 4. researchgate.net [researchgate.net]
- 5. Sotorasib – ILLUSTRATED MEDICAL COURSES [imc.3jpharmainc.com]
- 6. KRAS G12C Mutations in NSCLC: From Target to Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Spotlight on Sotorasib (AMG 510) for KRASG12C Positive Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. What is the mechanism of Sotorasib? [synapse.patsnap.com]
- 9. PAK and PI3K pathway activation confers resistance to KRASG12C inhibitor sotorasib - PMC [pmc.ncbi.nlm.nih.gov]
